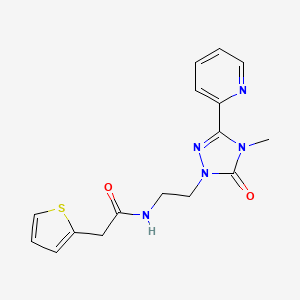

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in over-the-counter sleep aids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .Scientific Research Applications

Fluorescent Probing

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride and its derivatives have been used in the development of fluorescent probes. A study by Wang et al. (2015) demonstrated the application of such compounds for real-time monitoring of low carbon dioxide levels. The research highlights the compound's aggregation-enhanced emission feature, making it suitable for the quantitative detection of CO2 in various environments, potentially beneficial for biological and medical applications (Wang et al., 2015).

Photopolymerization

In photopolymerization, derivatives of this compound have been explored as photoinitiators. Zhang et al. (2018) synthesized N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives that act as efficient free radical photoinitiators under LED irradiation. These derivatives show promise for applications in free radical and cationic photopolymerization, potentially enhancing the efficiency of photopolymerization processes (Zhang et al., 2018).

Synthesis of Structurally Diverse Libraries

This compound has also been used in generating structurally diverse compound libraries. For instance, Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material for various alkylation and ring closure reactions. This approach facilitated the synthesis of a broad range of compounds, including dithiocarbamates, thioethers, and pyridines, demonstrating the compound's versatility in organic synthesis (Roman, 2013).

Bioconjugation Studies

In the field of bioconjugation, derivatives of this compound have been employed to study amide formation mechanisms. Nakajima and Ikada (1995) researched using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (a related compound) for amide formation in aqueous media. This study provides valuable insights into bioconjugation processes, which are crucial in drug development and biomedical research (Nakajima & Ikada, 1995).

Applications in Synthesis of Novel Compounds

This compound is also instrumental in synthesizing novel compounds. Sleevi et al. (1991) used its derivatives in synthesizing new chalcone derivative compounds, demonstrating potential applications in the development of new materials with specific optical properties (Sleevi et al., 1991).

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.2ClH/c1-10(2)3-4-11-5-8-6(7)9-11;;/h5H,3-4H2,1-2H3,(H2,7,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNGKUQISSVSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=NC(=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylsulfanyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2648588.png)

![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)

![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)

![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)

![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)

![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)